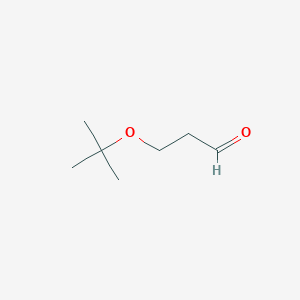

3-(tert-butoxy)propanal

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(2,3)9-6-4-5-8/h5H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSADQTIRLVQGTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104513-14-6 | |

| Record name | 3-(tert-butoxy)propanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Substrate Based Control:this Approach Relies on Existing Stereocenters Within the Aldehyde Substrate to Direct the Approach of an Incoming Nucleophile.vt.edufor Aldehydes with a Stereocenter at the α or β Position, Several Models Predict the Outcome:

Felkin-Anh-Eisenstein Model: This is one of the most reliable models for predicting the stereochemistry of nucleophilic additions to chiral aldehydes under non-chelating conditions. diva-portal.org It posits that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent when the substituents are arranged in a specific staggered conformation to minimize steric hindrance.

Chelation Control Model: When the aldehyde contains a Lewis basic group (like an ether) at the α- or β-position and a chelating Lewis acid (e.g., Mg²⁺, Ti⁴⁺) is used, a rigid five- or six-membered chelate ring can form. msu.edu This locks the conformation of the aldehyde, and the nucleophile attacks from the less sterically hindered face of this rigid structure, often leading to a stereochemical outcome opposite to that predicted by the Felkin-Anh model. For 3-(tert-butoxy)propanal, the β-oxygen atom can participate in such chelation.

Reagent Based Control:this Strategy Uses a Chiral Reagent or Catalyst to Induce Stereoselectivity.

Chiral Auxiliaries: As discussed in section 5.1, attaching a chiral auxiliary to the nucleophile (e.g., forming a chiral boron enolate from an oxazolidinone) allows for highly predictable stereocontrol. wikipedia.org The Zimmermann-Traxler model, which depicts a six-membered chair-like transition state, is often used to rationalize the stereochemical outcome of these aldol (B89426) reactions. wikipedia.org The geometry of the enolate (E or Z) and the nature of the metal counterion are critical factors in determining whether the syn or anti aldol product is formed. wikipedia.org

Asymmetric Catalysis: The use of a small amount of a chiral catalyst is a highly efficient method. Organocatalysis, particularly with proline, has become a powerful tool for direct asymmetric aldol reactions. caltech.edu The catalyst forms a chiral enamine, which then attacks the aldehyde with high facial selectivity. nih.gov This avoids the need for pre-formation of enolates and the attachment/removal of chiral auxiliaries.

Kinetic Vs. Thermodynamic Control:in Some Reactions, the Stereochemical Outcome Can Be Influenced by the Reaction Conditions.

Kinetic Control: By using strong, non-nucleophilic bases (e.g., LDA) at low temperatures (e.g., -78 °C), enolates can be formed irreversibly. wikipedia.org The subsequent reaction with an aldehyde is fast, and the product distribution reflects the relative energies of the transition states leading to the different stereoisomers.

Thermodynamic Control: Under conditions that allow for the reversal of the initial reaction (e.g., using weaker bases at higher temperatures), the product distribution will reflect the relative thermodynamic stabilities of the final stereoisomers.

These methodologies provide a robust toolkit for chemists to precisely control the three-dimensional architecture of molecules derived from aldehydes like 3-(tert-butoxy)propanal.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Molecules

3-(tert-butoxy)propanal serves as a versatile three-carbon building block in organic synthesis. The aldehyde group is a site for nucleophilic attack, enabling chain extension through reactions such as aldol (B89426) additions, Wittig reactions, and Grignard reactions ncert.nic.injackwestin.comlibretexts.org. The tert-butoxy (B1229062) group acts as a stable protecting group for the hydroxyl functionality at the 3-position, preventing its interference in reactions targeting the aldehyde sci-hub.se. This inherent protection is crucial in multi-step syntheses where the selective reactivity of different functional groups is paramount wikipedia.org.

The β-alkoxy aldehyde motif is particularly useful for introducing a 1,3-dioxygenated pattern, a common feature in many natural products and biologically active molecules. Following the transformation of the aldehyde, the tert-butoxy group can be cleaved under acidic conditions to reveal the primary alcohol, which can then be further functionalized. This strategic unmasking of a second reactive site enhances the compound's utility in the sequential construction of complex molecular architectures nih.gov.

Precursor for the Synthesis of Diverse Organic Architectures, including pharmaceuticals and agrochemicals

While specific blockbuster drugs or widely used agrochemicals directly synthesized from this compound are not extensively documented in publicly accessible literature, its structural features are representative of intermediates used in these industries atamanchemicals.com. The 1,3-oxygenated propylene (B89431) unit is a substructure found in a variety of pharmaceutical compounds. For instance, β-hydroxy ketones, which can be formed via aldol-type reactions with this compound derivatives, are precursors to polyketide natural products and other medicinally relevant compounds wikipedia.orgsumitomo-chem.co.jp.

In the agrochemical sector, the synthesis of complex molecules with precisely arranged functional groups is essential for biological activity. The ability of this compound to participate in carbon-carbon bond-forming reactions and subsequently provide a free hydroxyl group for further derivatization makes it a potential precursor for a range of active ingredients atamanchemicals.com. The tert-butyl ether provides robust protection that can withstand many synthetic conditions before a final deprotection step.

Stereochemical Control and Asymmetric Synthesis Involving 3 Tert Butoxy Propanal Derivatives

Chiral Auxiliaries and Catalysts in Stereoselective Reactions

The control of stereochemistry in reactions is a cornerstone of modern organic synthesis, enabling the production of optically active compounds with desired biological activities. google.com Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. google.comwiley-vch.de After the reaction, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org Similarly, chiral catalysts are used in smaller, substoichiometric amounts to create a chiral environment that favors the formation of one stereoisomer over another. google.com

In the context of aldehydes like 3-(tert-butoxy)propanal derivatives, several classes of chiral auxiliaries and catalysts have proven effective.

Chiral Auxiliaries:

Oxazolidinones: Developed extensively by David A. Evans, oxazolidinone auxiliaries are widely used for stereoselective aldol (B89426) reactions. wikipedia.orgrenyi.hu By attaching the auxiliary to a carbonyl compound, a chiral enolate is formed. The pre-existing chirality of the oxazolidinone then directs the facial selectivity of the incoming electrophile, such as an aldehyde. wikipedia.org While specific applications with this compound are not extensively documented, the principles are broadly applicable to β-alkoxy aldehydes.

N-tert-butanesulfinamide: This chiral auxiliary, pioneered by Ellman, is exceptionally effective in the asymmetric synthesis of amines via the addition of nucleophiles to N-tert-butanesulfinyl imines. beilstein-journals.orgrsc.org The sulfinyl group directs the nucleophilic attack to one face of the imine. researchgate.net This methodology has been successfully applied to propanal derivatives, such as in the synthesis of tetrahydroquinoline alkaloids from 3-(2-bromophenyl)propanal (B24917), demonstrating its utility for controlling stereocenters in molecules with a propanal backbone. beilstein-journals.orgresearchgate.net The high diastereoselectivity is attributed to the steric bulk and stereodirecting nature of the tert-butylsulfinyl group. rsc.org

Chiral Catalysts:

Proline and its Derivatives: L-proline and its derivatives have emerged as powerful organocatalysts for direct asymmetric aldol reactions between two different aldehydes. organic-chemistry.orgcaltech.edu The mechanism involves the formation of a chiral enamine intermediate from the catalyst and one aldehyde, which then reacts with the second aldehyde. nih.gov This approach has been used for the cross-aldol reaction of various aldehydes, providing access to β-hydroxy aldehydes with high enantioselectivity. organic-chemistry.orgcaltech.edu

Cinchona Alkaloids: These naturally occurring compounds and their derivatives are used as catalysts in a variety of enantioselective reactions, including fluorinations and aldol reactions of glycine (B1666218) Schiff bases. nih.govbeilstein-journals.org They can create a chiral environment that influences the stereochemical outcome of the reaction. beilstein-journals.org

Metal-Based Chiral Lewis Acids: Chiral Lewis acids, often complexes of metals like chromium, titanium, or boron with chiral ligands, can activate aldehydes toward nucleophilic attack while simultaneously controlling the facial selectivity. wiley-vch.dediva-portal.orggoogle.com For example, chiral (salen)Cr complexes have been used to catalyze the stereoselective ring-opening of meso-epoxides. google.com In aldol reactions, Lewis acids like boron trifluoride can mediate the reaction of silyl (B83357) enol ethers with aldehydes, influencing the stereochemical outcome based on chelation or non-chelation control models. diva-portal.orgmsu.edu

The table below summarizes some chiral auxiliaries and catalysts relevant to stereoselective reactions of aldehyde derivatives.

| Auxiliary/Catalyst Class | Type | Typical Application | Reference |

| Oxazolidinones | Chiral Auxiliary | Asymmetric Aldol Reactions | wikipedia.org, renyi.hu |

| N-tert-butanesulfinamide | Chiral Auxiliary | Asymmetric Synthesis of Amines | beilstein-journals.org, rsc.org, researchgate.net |

| L-Proline | Organocatalyst | Asymmetric Aldol Reactions | organic-chemistry.org, caltech.edu |

| Cinchona Alkaloids | Organocatalyst | Asymmetric Fluorination, Aldol Reactions | beilstein-journals.org, nih.gov |

| (Salen)Cr Complexes | Metal-Ligand Catalyst | Asymmetric Epoxide Ring-Opening | google.com |

| Boron Lewis Acids | Lewis Acid Catalyst | Mukaiyama Aldol Reactions | wikipedia.org, diva-portal.org |

Diastereoselective and Enantioselective Transformations of this compound Derivatives

Achieving high levels of diastereoselectivity and enantioselectivity in transformations involving derivatives of this compound is critical for the synthesis of complex, stereochemically defined molecules. The bulky β-alkoxy group can serve as a key stereodirecting element. While direct examples using the tert-butoxy (B1229062) group are specific, analogous systems with bulky silyl ether protecting groups, such as tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS), provide valuable insights into the expected stereochemical behavior.

Key Transformations and Findings:

Intramolecular Aza-Michael Cyclizations: In the synthesis of piperidines, substrates derived from 3-[(tert-butyldimethylsilyl)oxy]-1-propanal (B15443) have been used. The reaction involves an intramolecular aza-Michael cyclization of a sulfamate (B1201201) onto a pendant α,β-unsaturated ester, which proceeds with excellent diastereoselectivity. researchgate.net This highlights how the β-oxy substituent can influence the conformation of the transition state to favor the formation of a specific diastereomer.

Nucleophilic Additions to Imines: The diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinyl imines derived from propanal analogues is a powerful strategy. For instance, the addition of Grignard reagents to imines derived from 3-(2-bromophenyl)propanal occurs with high diastereoselectivity, enabling the stereocontrolled synthesis of alkaloids. beilstein-journals.orgresearchgate.net The stereochemical outcome is dictated by the configuration of the chiral sulfinyl auxiliary. researchgate.net

Aldol Reactions: The aldol reaction is a fundamental C-C bond-forming reaction where stereocontrol is paramount. diva-portal.org In reactions involving β-alkoxy aldehydes, such as derivatives of this compound, the stereochemical outcome can be predicted and controlled based on Felkin-Anh or chelation-controlled models. diva-portal.orgmsu.edu The choice of Lewis acid is crucial; chelating Lewis acids (e.g., MgBr₂, ZnCl₂) tend to favor syn-diastereomers via a rigid cyclic transition state, while non-chelating Lewis acids (e.g., BF₃·OEt₂) often lead to anti-products. msu.edu

Multicomponent Reactions: The Ugi three-component reaction has been employed for the diastereoselective synthesis of complex spirooxindole-fused thiazolidines. unimi.it While not directly involving this compound, this demonstrates a powerful method for creating multiple stereocenters in a single step with high diastereocontrol, a strategy applicable to complex aldehydes.

The following table presents data from selected stereoselective transformations involving propanal derivatives with β-oxygenation.

| Reactant | Reaction Type | Chiral Influence | Product | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

| Sulfamate from 3-[(TBS)oxy]-1-propanal | Intramolecular aza-Michael | Substrate Control | Substituted Piperidine | Excellent diastereoselectivity | researchgate.net |

| N-sulfinyl imine from 3-(2-bromophenyl)propanal | Grignard Addition | N-tert-butanesulfinamide | Sulfinamide | High diastereoselectivity | beilstein-journals.org, researchgate.net |

| β-alkoxy aldehyde | Lewis Acid-Mediated Aldol | Lewis Acid (Chelation vs. Non-chelation) | syn or anti Aldol Adduct | High simple syn-selectivity and chelation-controlled diastereoselectivity | msu.edu |

| Spirooxindole-fused 3-thiazoline | Ugi 3-Component Reaction | Substrate Control | Spirooxindole-fused thiazolidine | dr up to 75:25 | unimi.it |

| Aldehyde + Isoxazolone | Conia-Ene Type Reaction | Chiral Catalyst | Spiroisoxazolone | dr 2:1, 86% and 99% ee | nih.gov |

Methodologies for Controlling Stereochemical Outcomes in Aldehyde-involved Reactions

Controlling the stereochemical outcome of reactions involving aldehydes is a central theme in organic synthesis, with several well-established models and methodologies. diva-portal.org These strategies are directly applicable to this compound and its derivatives.

Catalytic Strategies and Mechanistic Insights

Transition Metal Catalysis in 3-(tert-butoxy)propanal Synthesis and Reactions

Transition metal catalysis plays a pivotal role in modern organic synthesis, offering powerful tools for the construction of complex molecules. In the context of this compound, palladium-catalyzed processes are of particular interest for both its synthesis and subsequent transformations.

One of the most direct and atom-economical methods for the synthesis of aldehydes is the hydroformylation of alkenes, also known as the oxo process. wikipedia.org This reaction involves the addition of a formyl group (–CHO) and a hydrogen atom across a carbon-carbon double bond. wikipedia.org For the synthesis of this compound, the hydroformylation of tert-butyl vinyl ether would be the corresponding transformation. The catalytic cycle of hydroformylation, typically catalyzed by rhodium or cobalt complexes, involves a series of steps including olefin coordination, migratory insertion of the alkene into the metal-hydride bond, CO insertion, and finally reductive elimination to yield the aldehyde and regenerate the catalyst. wikipedia.org

Palladium-catalyzed reactions are also instrumental in the functionalization of aldehydes. While direct palladium-catalyzed cross-coupling reactions using aldehydes can be challenging, various strategies have been developed to utilize them as synthetic precursors. For instance, palladium-catalyzed carbonylative reactions, where carbon monoxide is incorporated into an organic molecule, are powerful methods for synthesizing carbonyl compounds. researchgate.netprinceton.edu Although direct application to this compound is not extensively documented, related palladium-catalyzed processes provide a framework for its potential transformations. For example, palladium catalysts are known to promote C-C bond cleavage and stereoselective alkenylation reactions. nih.gov

Furthermore, palladium-catalyzed C–H activation and subsequent annulation reactions represent a modern approach for the construction of complex cyclic structures. snnu.edu.cn While typically applied to aryl C-H bonds, the principles could be extended to functionalize the propanal backbone of this compound. The versatility of palladium catalysis is further demonstrated in redox-relay Heck arylations of alkenyl alcohols, which involve a sequence of migratory insertion and β-hydride elimination steps, showcasing the intricate control achievable with these catalysts. nih.gov

Table 1: Overview of Potential Palladium-Catalyzed Reactions for this compound

| Reaction Type | Potential Application to this compound | Catalyst System (Examples) |

| Hydroformylation | Synthesis from tert-butyl vinyl ether | Rhodium or Cobalt complexes |

| Carbonylative Reactions | Conversion to other carbonyl-containing derivatives | Pd(OAc)₂, ligands (e.g., phosphines) |

| C-C Bond Activation | Functionalization of the propanal backbone | Palladium complexes with specific ligands |

| C-H Activation/Annulation | Synthesis of cyclic derivatives | Pd(OAc)₂ with an oxidant |

| Redox-Relay Heck Arylation | Functionalization of unsaturated derivatives | Palladium complexes with chiral ligands |

Organocatalysis and Biocatalysis in Transformations of this compound Derivatives

In addition to transition metal catalysis, organocatalysis and biocatalysis have emerged as powerful and often more sustainable alternatives for chemical transformations.

Organocatalysis utilizes small organic molecules to catalyze reactions, often with high enantioselectivity. The aldehyde functionality in this compound makes it a suitable substrate for a variety of organocatalytic reactions. For instance, proline and its derivatives are well-known catalysts for asymmetric aldol (B89426) reactions, where an aldehyde or ketone reacts with another carbonyl compound to form a β-hydroxy carbonyl product. princeton.edunih.govnih.gov The bulky tert-butoxy (B1229062) group in this compound could influence the stereochemical outcome of such reactions. The mechanism of proline-catalyzed aldol reactions typically involves the formation of an enamine intermediate from the ketone donor, which then attacks the aldehyde acceptor. nih.gov Organocatalysts have been shown to be effective in promoting aldehyde-aldehyde cross-aldol couplings, highlighting the potential for this compound to act as an electrophilic partner in these reactions. princeton.edu

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. For transformations involving this compound, enzymes such as alcohol dehydrogenases (ADHs) and oxidases are particularly relevant. acsgcipr.orgmdpi.comnih.gov ADHs can catalyze the reduction of the aldehyde group in this compound to the corresponding primary alcohol, 3-(tert-butoxy)propan-1-ol, or the oxidation of this alcohol back to the aldehyde. mdpi.com These enzymes often exhibit high enantioselectivity, which would be crucial if a chiral center were present in the molecule. Biocatalytic oxidation of alcohols can be achieved using oxidases, which typically use molecular oxygen as the oxidant, producing water or hydrogen peroxide as the byproduct. acsgcipr.orgmdpi.comnih.gov The development of practical biocatalytic syntheses for related compounds, such as tert-butyl (R)-3-hydroxyl-5-hexenoate, underscores the potential of this approach for the stereoselective transformation of this compound derivatives. researchgate.net

Mechanistic Investigations of this compound Reactions

A thorough understanding of reaction mechanisms is fundamental to controlling and improving chemical processes. A combination of experimental and computational techniques can provide detailed insights into the pathways of reactions involving this compound.

Experimental studies are essential for elucidating reaction mechanisms. Kinetic analysis , which involves measuring reaction rates under various conditions, can provide information about the rate-determining step and the species involved in it. For reactions involving aldehydes, kinetic studies can help to distinguish between different proposed mechanisms. researchgate.net For example, in catalytic reactions, determining the reaction order with respect to the substrate, catalyst, and other reagents can shed light on the composition of the catalytically active species and the transition state.

Spectroscopic techniques are invaluable for identifying and characterizing reaction intermediates and products. In situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, allow for the monitoring of reactions in real-time, providing a direct window into the transformation process. For a compound like this compound, with its characteristic aldehyde and tert-butoxy groups, these techniques can be used to follow the disappearance of the starting material and the appearance of products, as well as to detect any transient intermediates that may form.

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for investigating reaction mechanisms at the molecular level. nih.govrsc.orgpnnl.gov DFT calculations can be used to model the potential energy surface of a reaction, allowing for the identification and characterization of transition states and intermediates. nih.govpnnl.gov This information is crucial for understanding the factors that control the rate and selectivity of a reaction.

For reactions involving this compound, DFT calculations could be employed to:

Model the hydroformylation of tert-butyl vinyl ether: By calculating the energies of the various intermediates and transition states in the catalytic cycle, the rate-determining step and the factors influencing regioselectivity (i.e., the formation of the linear vs. branched aldehyde) can be determined. rsc.orgpnnl.gov

Investigate the stereoselectivity of organocatalytic reactions: DFT can be used to model the transition states of, for example, a proline-catalyzed aldol reaction involving this compound. By comparing the energies of the different diastereomeric transition states, the observed stereochemical outcome can be rationalized.

Elucidate the mechanism of biocatalytic transformations: While computationally more demanding, quantum mechanics/molecular mechanics (QM/MM) methods, which combine the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the surrounding enzyme, can be used to model enzyme-catalyzed reactions.

The feasibility and outcome of a chemical reaction are governed by both kinetics (the rate of the reaction) and thermodynamics (the relative stability of reactants and products).

Reaction kinetics are described by the rate law, which mathematically relates the reaction rate to the concentrations of the reactants. The Arrhenius equation further relates the rate constant to the activation energy and temperature. Experimental kinetic data, as discussed in section 6.3.1, are used to determine these parameters.

Table 2: Key Parameters in the Study of Reaction Mechanisms

| Parameter | Method of Determination | Information Provided |

| Kinetics | ||

| Rate Law | Experimental (e.g., initial rates, progress curve analysis) | Dependence of reaction rate on reactant concentrations. |

| Rate Constant (k) | Derived from the rate law | A measure of the intrinsic reaction rate. |

| Activation Energy (Ea) | Arrhenius plot from temperature-dependent kinetic data | The minimum energy required for a reaction to occur. |

| Thermodynamics | ||

| Enthalpy of Reaction (ΔH) | Calorimetry, Computational (DFT) | Heat absorbed or released during a reaction. |

| Entropy of Reaction (ΔS) | Computational (DFT) | Change in disorder during a reaction. |

| Gibbs Free Energy (ΔG) | ΔG = ΔH - TΔS, Computational (DFT) | Determines the spontaneity and equilibrium position of a reaction. |

| Structure | ||

| Intermediates | Spectroscopic (NMR, IR), Computational (DFT) | Transient species formed during the reaction. |

| Transition States | Computational (DFT) | The highest energy point along the reaction coordinate. |

Advanced Spectroscopic and Analytical Characterization of 3 Tert Butoxy Propanal

Nuclear Magnetic Resonance (NMR) Spectroscopy, including ¹H and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-(tert-butoxy)propanal. Both ¹H and ¹³C NMR provide distinct insights into the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present in the molecule. The aldehyde proton typically appears as a triplet in the downfield region, around 9.8 ppm. The methylene protons adjacent to the aldehyde group and the ether linkage also give rise to distinct signals, often observed as multiplets. The nine equivalent protons of the tert-butyl group produce a sharp singlet, which is a hallmark of this functional group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears at the downfield end of the spectrum, typically around 203 ppm. docbrown.info The carbons of the tert-butoxy (B1229062) group and the methylene carbons of the propanal chain resonate at characteristic chemical shifts, further confirming the compound's structure. docbrown.info For instance, the methyl carbon of the propanal moiety can be observed at approximately 6.04 ppm, the methylene carbon at 37.3 ppm, and the aldehyde carbon at 203.2 ppm. docbrown.info

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde CH | ~9.8 (triplet) | ~203.2 |

| CH₂ adjacent to CHO | Multiplet | ~37.3 |

| CH₂ adjacent to O | Multiplet | - |

| tert-butyl CH₃ | Singlet | - |

| Quaternary C of tert-butyl | - | - |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₁₄O₂), the expected exact mass is 130.0994 g/mol . HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation of the this compound molecular ion. By isolating the parent ion and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. A common fragmentation pathway involves the loss of the tert-butyl group, resulting in a prominent peak corresponding to the [M-57]⁺ ion. The fragmentation pattern of synthetic cannabinoids containing a tert-butyl group has been studied, providing insights into similar fragmentation behaviors. nih.gov The McLafferty rearrangement is another potential fragmentation pathway for aldehydes, which can provide additional structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scienceworldjournal.org This technique is highly effective for analyzing complex mixtures and identifying the components. scielo.br In the context of this compound, GC-MS can be used to confirm its presence in a reaction mixture, assess its purity, and identify any byproducts or impurities. scienceworldjournal.org The retention time of this compound in the GC column and its mass spectrum serve as two independent identifiers.

Chromatographic Methods for Purity Assessment and Separation, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a liquid mixture. For a compound like this compound, reversed-phase HPLC with a suitable solvent system can be used to determine its purity. The area under the peak corresponding to the compound in the chromatogram is proportional to its concentration.

Gas Chromatography (GC): Gas chromatography is particularly well-suited for the analysis of volatile compounds like this compound. libretexts.org By injecting a sample into a heated column, the components are separated based on their boiling points and interactions with the stationary phase. nih.gov The purity of this compound can be determined by the relative area of its peak in the gas chromatogram. Different types of GC columns can be employed to achieve optimal separation.

Other Spectroscopic Methods, including Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Circular Dichroism

Other spectroscopic methods provide complementary information about the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1720-1740 cm⁻¹. docbrown.info Additionally, C-H stretching vibrations for the alkyl and aldehyde groups, as well as C-O stretching for the ether linkage, will be observable. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aldehydes typically exhibit a weak n → π* transition in the UV region, around 270-300 nm. masterorganicchemistry.com This absorption is due to the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.